molecular formula C15H14N2O3S2 B2709645 3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(thiophen-2-yl)urea CAS No. 2320537-88-8

3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(thiophen-2-yl)urea

Cat. No.: B2709645
CAS No.: 2320537-88-8
M. Wt: 334.41
InChI Key: AOZRLTZMYHRQDP-UHFFFAOYSA-N
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Description

3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(thiophen-2-yl)urea is a complex organic compound featuring thiophene and furan rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes the condensation of thiophene and furan derivatives under controlled conditions. The reaction often requires catalysts such as Lewis acids and bases to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(thiophen-2-yl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of thiophene and furan rings allows for unique electronic interactions, which can influence the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and 2-thiophenecarboxaldehyde.

    Furan derivatives: Compounds such as furfural and 2-furoic acid.

Uniqueness

3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(thiophen-2-yl)urea is unique due to its combination of thiophene and furan rings, which provide distinct electronic properties and potential biological activities. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

1-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c18-10(9-16-15(19)17-14-4-2-8-22-14)11-5-6-12(20-11)13-3-1-7-21-13/h1-8,10,18H,9H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZRLTZMYHRQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)C(CNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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